4-Morpholinecarbonyl chloride
Overview
Description
4-Morpholinecarbonyl chloride, also known as morpholine-4-carbonyl chloride, is an organic compound with the chemical formula C5H8ClNO2 and a molecular weight of 149.58 g/mol . This colorless to light yellow liquid is characterized by its morpholine and carbonyl chloride functional groups.
Mechanism of Action
Target of Action
4-Morpholinecarbonyl chloride is a versatile compound used in organic synthesis . .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a carbonyl chloride compound . It can react with various nucleophiles, leading to the formation of different organic compounds.
Biochemical Pathways
It’s primarily used as a reagent in organic synthesis , and its effects on biochemical pathways would largely depend on the specific compounds it’s used to synthesize.
Result of Action
As a reagent in organic synthesis , its effects would largely depend on the specific compounds it’s used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Morpholinecarbonyl chloride is typically prepared by reacting morpholine hydrochloride with phosgene in an inert liquid medium such as toluene or xylene, at temperatures ranging from 50°C to 150°C, preferably 60°C to 120°C . The morpholine hydrochloride is prepared by dissolving morpholine in an inert liquid medium and introducing a slightly excessive amount of hydrogen chloride into the solution under agitation .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form morpholine-4-carboxylic acid.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Thiols: Reacts with thiols to form thioesters.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
4-Morpholinecarbonyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 1-Piperidinecarbonyl chloride
- 1-Pyrrolidinecarbonyl chloride
- Dimethylcarbamyl chloride
Comparison: 4-Morpholinecarbonyl chloride is unique due to its morpholine ring, which imparts distinct chemical properties compared to other carbonyl chlorides. For instance, 1-piperidinecarbonyl chloride and 1-pyrrolidinecarbonyl chloride have different ring structures, leading to variations in reactivity and applications . Dimethylcarbamyl chloride, on the other hand, lacks the ring structure, resulting in different chemical behavior and uses .
Properties
IUPAC Name |
morpholine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWFMEYDRNJSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065863 | |
Record name | 4-Morpholinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15159-40-7 | |
Record name | 4-Morpholinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15159-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015159407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Morpholinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-MORPHOLINECARBONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4BT2G3XS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the solvent affect the reaction rate of 4-Morpholinecarbonyl chloride solvolysis?
A1: The research article "Correlation of the Rates of Solvolysis of this compound Using the Extended Grunwald-Winstein Equation" [] investigates the solvolysis reaction of this compound in various solvent mixtures. The study found that solvents with higher ionizing power accelerate the reaction rate. [] For instance, the reaction proceeds faster in methanol-water mixtures compared to ethanol-water mixtures, suggesting that the increased polarity and hydrogen-bonding ability of methanol contribute to a faster rate. [] This highlights the important role of solvent properties in influencing the reactivity of this compound.
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